3-(4-Acetylphenyl)prop-2-enoic acid

Physicochemical profiling Drug-likeness prediction Membrane permeability

3-(4-Acetylphenyl)prop-2-enoic acid, also known as 4-acetylcinnamic acid or p-acetylcinnamic acid, is an α,β-unsaturated carboxylic acid belonging to the cinnamic acid derivative class. With molecular formula C11H10O3 and molecular weight of 190.19 g/mol, the compound features an acetyl group para-substituted on the phenyl ring of the cinnamic acid scaffold.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 18910-24-2
Cat. No. B8507275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Acetylphenyl)prop-2-enoic acid
CAS18910-24-2
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C11H10O3/c1-8(12)10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)
InChIKeyUWGWQGQPCBDJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Acetylphenyl)prop-2-enoic Acid (CAS 18910-24-2): Technical Baseline and Procurement Classification


3-(4-Acetylphenyl)prop-2-enoic acid, also known as 4-acetylcinnamic acid or p-acetylcinnamic acid, is an α,β-unsaturated carboxylic acid belonging to the cinnamic acid derivative class [1]. With molecular formula C11H10O3 and molecular weight of 190.19 g/mol, the compound features an acetyl group para-substituted on the phenyl ring of the cinnamic acid scaffold [1]. The compound is characterized by a computed XLogP3 value of 1.5 and a topological polar surface area of 54.4 Ų [1]. This compound exists primarily as the (E)-isomer, with the trans-configuration being thermodynamically favored and typical for cinnamic acid derivatives synthesized via Knoevenagel condensation or Heck coupling routes [1]. Commercial availability typically specifies the compound without stereochemical designation, though synthetic protocols yield predominantly the trans configuration.

Why Generic Substitution of 3-(4-Acetylphenyl)prop-2-enoic Acid with Unsubstituted or Differently Substituted Cinnamic Acids Is Scientifically Unjustified


Para-substitution on the cinnamic acid phenyl ring with an acetyl group fundamentally alters the compound's physicochemical and biological interaction profile compared to unsubstituted cinnamic acid or alternative para-substituted analogs. The acetyl moiety introduces a hydrogen bond acceptor (carbonyl oxygen) and modifies the electronic character of the aromatic system via its electron-withdrawing inductive effect. Computationally, 3-(4-acetylphenyl)prop-2-enoic acid exhibits an XLogP3 value of 1.5, which differs from unsubstituted cinnamic acid (XLogP3 ≈ 1.8-2.1) [1] and from 4-methylcinnamic acid (more lipophilic) or 4-hydroxycinnamic acid (more hydrophilic), directly impacting membrane permeability and bioavailability predictions [1]. Empirically, enzyme inhibition data reveal target-specific activity differences: 3-(4-acetylphenyl)prop-2-enoic acid demonstrates ACAT1 inhibition with an IC50 of 2,500 nM (2.5 µM) [2], whereas structurally distinct cinnamic acid derivatives such as 3,4-dihydroxyhydrocinnamic acid amides require approximately 95 µM to achieve comparable ACAT1 inhibition . Similarly, its ACC1 inhibition potency (EC50 = 0.300 nM) [3] represents a binding affinity that cannot be extrapolated to unsubstituted cinnamic acid or other simple para-substituted analogs without direct empirical validation. These quantitative divergences establish that 3-(4-acetylphenyl)prop-2-enoic acid is not functionally interchangeable with in-class compounds; selection decisions must be anchored to compound-specific activity data rather than scaffold-level assumptions.

Quantitative Differentiation Evidence for 3-(4-Acetylphenyl)prop-2-enoic Acid (CAS 18910-24-2) Versus Comparators


Lipophilicity (XLogP3) of 3-(4-Acetylphenyl)prop-2-enoic Acid Versus Unsubstituted Cinnamic Acid: Computed Physicochemical Differentiation

3-(4-Acetylphenyl)prop-2-enoic acid exhibits a computed XLogP3 value of 1.5 [1]. In contrast, unsubstituted trans-cinnamic acid has a computed XLogP3 value of approximately 1.8 to 2.1 depending on the prediction algorithm, while 4-hydroxycinnamic acid (p-coumaric acid) shows XLogP3 ≈ 1.2-1.4. The acetyl substitution reduces lipophilicity relative to the unsubstituted parent by approximately 0.3-0.6 log units, a difference that translates to a 2- to 4-fold difference in octanol-water partition coefficient [1]. This shift arises from the introduction of the polar acetyl carbonyl oxygen, which increases hydrogen bond acceptor capacity (H-bond acceptor count = 3 for the target compound versus 2 for unsubstituted cinnamic acid) while partially offsetting the lipophilic contribution of the phenyl ring [1].

Physicochemical profiling Drug-likeness prediction Membrane permeability ADME optimization

ACAT1 Inhibitory Potency of 3-(4-Acetylphenyl)prop-2-enoic Acid Versus Structurally Distinct Cinnamic Acid Derivatives

3-(4-Acetylphenyl)prop-2-enoic acid inhibits human acyl-CoA:cholesterol acyltransferase 1 (ACAT1) in HepG2 cells with an IC50 of 2,500 nM (2.5 µM), as measured by inhibition of triglyceride synthesis following 1-hour incubation and 13C-oleic acid substrate addition [1]. For comparative context, a structurally distinct cinnamic acid derivative, 3,4-dihydroxyhydrocinnamic acid (L-aspartic acid dibenzyl ester) amide, inhibits human ACAT-1 with an IC50 of 95 µM under comparable assay conditions . The target compound therefore demonstrates approximately 38-fold greater potency (95 µM / 2.5 µM = 38×) than this comparator cinnamic acid derivative in the ACAT1 inhibition assay.

ACAT1 inhibition Cholesterol metabolism Atherosclerosis research Lipid storage disorders

ACC1 Inhibition: High-Potency Activity of 3-(4-Acetylphenyl)prop-2-enoic Acid at Sub-Nanomolar Concentrations

3-(4-Acetylphenyl)prop-2-enoic acid inhibits human acetyl-CoA carboxylase 1 (ACC1) in HepG2 cells with an EC50 of 0.300 nM, as assessed by lipid content measurement using 13C-labeled acetate as substrate following 1-hour incubation [1]. This sub-nanomolar potency indicates high-affinity interaction with the ACC1 enzyme target. While direct head-to-head comparative data for ACC1 inhibition by other simple para-substituted cinnamic acids are not available in public databases, unsubstituted cinnamic acid has demonstrated cellular antiproliferative effects only at millimolar concentrations (IC50 range: 1-4.5 mM in glioblastoma, melanoma, prostate, and lung carcinoma cells) , representing an approximately 3- to 15-million-fold difference in effective concentration compared to the sub-nanomolar ACC1 inhibition of 3-(4-acetylphenyl)prop-2-enoic acid.

ACC1 inhibition Fatty acid synthesis Metabolic disorders Lipogenesis regulation

Synthetic Accessibility: Green Chemistry Heck Coupling Yield of 3-(4-Acetylphenyl)prop-2-enoic Acid Versus Conventional Organic Solvent Protocols

3-(4-Acetylphenyl)prop-2-enoic acid can be synthesized via palladium-catalyzed Heck coupling of 4-iodoacetophenone with acrylic acid using water as the sole solvent and sodium carbonate as base, achieving a yield of 39% after recrystallization [1]. In contrast, traditional Heck reactions for cinnamic acid derivatives typically employ organic solvents such as acetonitrile or N-methyl-2-pyrrolidone (NMP) with triethylamine as base, which carry higher environmental impact, greater waste disposal burden, and increased procurement costs for solvent acquisition and disposal [1]. The aqueous protocol reduces solvent-related procurement costs and eliminates the need for handling and disposing of reprotoxic organic solvents classified under REACH restrictions.

Green synthesis Heck coupling Sustainable chemistry Aqueous-phase catalysis

Evidence-Backed Research and Industrial Application Scenarios for 3-(4-Acetylphenyl)prop-2-enoic Acid (CAS 18910-24-2)


ACAT1-Mediated Cholesterol Metabolism Studies

Researchers investigating acyl-CoA:cholesterol acyltransferase 1 (ACAT1) as a therapeutic target in atherosclerosis or cellular cholesterol storage disorders may select 3-(4-acetylphenyl)prop-2-enoic acid as a moderate-potency probe compound. The compound demonstrates ACAT1 inhibition with an IC50 of 2.5 µM in HepG2 cells, representing 38-fold greater potency than comparator cinnamic acid derivatives (IC50 = 95 µM) [1][2]. This potency differential enables more efficient dose-response curve construction and reduces compound consumption per assay plate compared to less potent alternatives.

ACC1-Driven Fatty Acid Synthesis and Lipogenesis Assays

For studies targeting acetyl-CoA carboxylase 1 (ACC1)-mediated de novo lipogenesis, 3-(4-acetylphenyl)prop-2-enoic acid offers sub-nanomolar potency (EC50 = 0.300 nM) in HepG2 cellular lipid accumulation assays [1]. This high-affinity interaction permits experiments at concentrations where unsubstituted cinnamic acid shows no measurable activity (cellular effects only at 1-4.5 mM) [2]. The 3- to 15-million-fold potency advantage translates to dramatically reduced compound usage, lower solvent (DMSO) carryover effects, and improved assay signal-to-noise ratios in high-throughput screening formats.

Green Chemistry Teaching Laboratories and Sustainable Organic Synthesis

Educational institutions and research groups committed to green chemistry principles may utilize 3-(4-acetylphenyl)prop-2-enoic acid as a model compound for teaching aqueous-phase palladium-catalyzed cross-coupling reactions. The validated Heck synthesis protocol employs water as solvent and sodium carbonate as base, achieving 39% yield while avoiding acetonitrile and triethylamine used in conventional protocols [1]. This substitution eliminates procurement and disposal costs for hazardous organic solvents, aligning with the 12 Principles of Green Chemistry and reducing the laboratory's hazardous waste footprint.

Physicochemical Property-Driven Lead Optimization and SAR Studies

Medicinal chemists performing structure-activity relationship (SAR) campaigns on cinnamic acid scaffolds may select 3-(4-acetylphenyl)prop-2-enoic acid as a benchmark para-substituted derivative with defined physicochemical parameters. The compound's computed XLogP3 of 1.5 and topological polar surface area of 54.4 Ų provide reference values for evaluating how para-acetyl substitution modulates lipophilicity relative to unsubstituted cinnamic acid (XLogP3 ≈ 1.8-2.1) [1]. These parameters are essential for ADME property prediction and for calibrating computational models in drug-likeness optimization workflows.

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